

An In-depth Technical Guide to the Physical Properties of Methyl Cedryl Ketone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

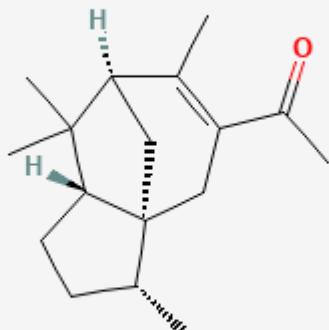
Compound Name: Methyl Cedryl Ketone

Cat. No.: B15599383

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Methyl cedryl ketone (MCK), often referred to by its commercial name Vertofix, is a synthetic ketone widely utilized in the fragrance industry for its persistent and characteristic woody, ambery, and musky aroma.^{[1][2][3]} A derivative of cedrene, a component of cedarwood oil, MCK serves as a crucial fixative and base note in a variety of fragrance compositions.^[1] Its complex molecular structure and resulting physical properties are of significant interest to researchers and professionals in fields ranging from perfumery and cosmetic science to chemical analysis and drug development, where understanding the physicochemical characteristics of organic molecules is paramount.

This technical guide provides a comprehensive overview of the core physical properties of **methyl cedryl ketone**, presenting quantitative data in a structured format, detailing general experimental protocols for their determination, and illustrating a typical workflow for its physical analysis.

Chemical Identity and Structure

- Chemical Name: 1-((3R,3aR,7R,8aS)-3,6,8,8-Tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethan-1-one^[4]
- Synonyms: Acetyl cedrene, Vertofix, Lignofix, Woodyflor^{[1][2][5]}

- CAS Number: 32388-55-9[\[1\]](#)
- Molecular Formula: C₁₇H₂₆O[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Chemical Structure:
71311382

Source: PubChem CID

Quantitative Physical Properties

The physical properties of **methyl cedryl ketone** have been determined by various analytical methods. The following table summarizes the key quantitative data available for this compound.

Property	Value	Temperature (°C)	Pressure	Reference(s)
Molecular Weight	246.39 g/mol	N/A	N/A	[5] [7] [8] [9] [10]
246.4 g/mol	N/A	N/A	[1][6]	
Appearance	Pale yellow to brown oily liquid	Ambient	N/A	[1] [3] [11] [12] [13]
Boiling Point	272 °C	N/A	760 mmHg	[3] [7] [8] [13] [14]
320.9 °C	N/A	101.8 kPa	[15]	
Density / Specific Gravity	0.997 - 1.007 g/mL	25	N/A	[9]
1.000 - 1.010 g/mL	25	N/A	[11][14]	
0.993 - 1.012 g/mL	20	N/A	[3]	
0.996 - 1.011 g/mL	20	N/A	[12]	
Refractive Index (n _D)	1.5170 - 1.5240	20	N/A	[13] [14]
1.5160 - 1.5220	20	N/A	[12]	
1.513 - 1.521	20	N/A	[3]	
Flash Point	>100 °C	N/A	101.3 kPa	[4] [15]
212 °F (100 °C)	N/A	N/A	[9][14]	
Water Solubility	Insoluble	Ambient	N/A	[7] [10] [12]
1.278 mg/L (estimated)	25	N/A	[3][14]	
6 mg/L	23	N/A	[8][15]	

Solubility in Organic Solvents	Soluble in ethanol and paraffin oil	Ambient	N/A	[9][12][14]
Vapor Pressure	0.000084 mmHg (estimated)	25	N/A	[14]
0.25 kPa	25	N/A	[15]	
LogP (Octanol/Water)	5.655	N/A	N/A	[14]
≥ 5.6 - ≤ 5.9	N/A	N/A	[15]	

Experimental Protocols for Physical Property Determination

The following sections outline generalized experimental methodologies for determining the key physical properties of liquid organic compounds such as **methyl cedryl ketone**.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method utilizes a Thiele tube or a similar heating apparatus.

- **Sample Preparation:** A small volume (approximately 0.5 mL) of the liquid sample is placed into a small test tube or fusion tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is inverted and placed into the sample tube with its open end submerged in the liquid.
- **Apparatus Assembly:** The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., mineral oil in a Thiele tube).
- **Heating:** The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly escape.

- Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then discontinued.
- Measurement: The liquid is allowed to cool. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[3][4][12][16]

Density and Specific Gravity Measurement

Density is the mass per unit volume of a substance. For liquids, this is often determined using a pycnometer or a digital density meter.

- Pycnometer Method:
 - A clean, dry pycnometer (a glass flask with a precise volume) is weighed accurately (m_1).
 - The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and thermostatted to a specific temperature (e.g., 20 °C or 25 °C).
 - The filled pycnometer is weighed again (m_2).
 - The density (ρ) is calculated using the formula: $\rho = (m_2 - m_1) / V$, where V is the calibrated volume of the pycnometer.
- Oscillating U-Tube Digital Density Meter:
 - The instrument's U-shaped tube is cleaned and dried.
 - A small sample of the liquid is injected into the tube.
 - The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass and calculates the density, which is then displayed.[17] This method is rapid and requires only a small sample volume.[17]

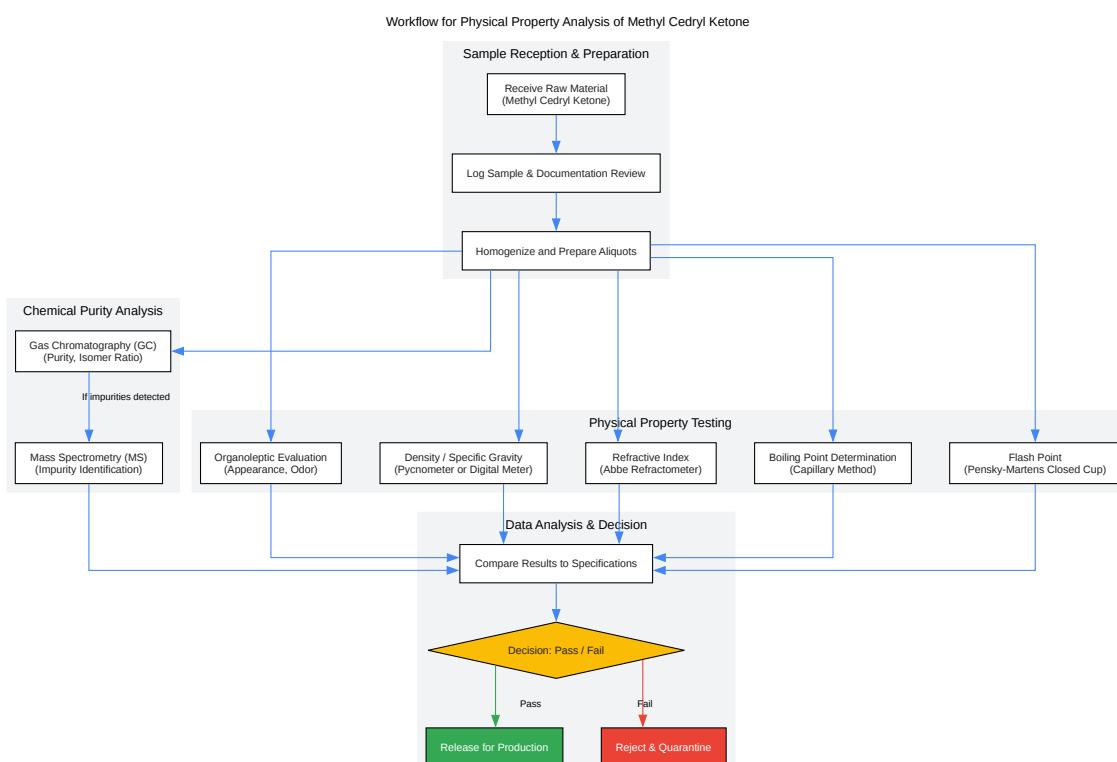
Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is sensitive to impurities. An Abbe refractometer is

commonly used for this measurement.

- Instrument Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
- Prism Cleaning: The surfaces of the upper and lower prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.[1][10]
- Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.[1][10]
- Measurement: The prisms are closed, and the light source is positioned. While looking through the eyepiece, the adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus and center it on the crosshairs.[10] Any color fringing is removed using the dispersion correction wheel.
- Reading: The refractive index value is read from the instrument's scale, typically to four decimal places. The temperature should also be recorded as the refractive index is temperature-dependent.[1]

Solubility Determination


Solubility is typically determined qualitatively by observing the dissolution of a solute in a solvent.

- Sample and Solvent Preparation: A small, measured amount of **methyl cedryl ketone** (e.g., 25 mg or 0.05 mL) is placed in a test tube.
- Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in portions.[7][14]
- Mixing: After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds).[6]
- Observation: The mixture is observed to determine if the solute has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble.

- **Repeatability:** The process is repeated with different solvents (e.g., ethanol, paraffin oil) to determine its solubility profile.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the physical and chemical quality control analysis of a fragrance ingredient like **methyl cedryl ketone**.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **methyl cedryl ketone**.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of **methyl cedryl ketone**, a compound of significant importance in the fragrance industry. The tabulated data offers a quick reference for its physicochemical characteristics, while the outlined experimental protocols provide a foundational understanding of the methodologies used to obtain such data. The illustrative workflow highlights the systematic approach to ensuring the quality and consistency of this raw material. For professionals in research and development, this information is crucial for formulation, quality control, and the exploration of new applications for this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. phillysim.org [phillysim.org]
- 3. Video: Boiling Points - Procedure [jove.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. rudolphresearch.com [rudolphresearch.com]
- 6. chem.ws [chem.ws]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. truedyne.com [truedyne.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. knowledge.reagecon.com [knowledge.reagecon.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Methyl Cedryl Ketone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599383#physical-properties-of-methyl-cedryl-ketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com